2-Bromo-3-fluorobenzotrifluoride
Overview
Description
7-Amino-cephalosporanic acid is a core chemical structure used in the synthesis of cephalosporin antibiotics. It is derived from cephalosporin C, which is produced by the fungus Cephalosporium acremonium. Cephalosporins are a large group of β-lactam antibiotics that are closely related to penicillins and are used to treat infections caused by gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Amino-cephalosporanic acid can be synthesized from cephalosporin C through chemical or enzymatic processes. The chemical process involves the hydrolysis of cephalosporin C, while the enzymatic process uses cephalosporin C acylase to remove the D-α-aminoadipoyl side chain .
Industrial Production Methods: In industrial production, cephalosporin C is obtained through fermentation using the fungus Cephalosporium acremonium. The cephalosporin C is then converted to 7-Amino-cephalosporanic acid using either chemical hydrolysis or enzymatic methods. The enzymatic method is preferred due to its higher specificity and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-cephalosporanic acid undergoes various chemical reactions, including acylation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Acylation: This reaction involves the addition of an acyl group to the amino group of 7-Amino-cephalosporanic acid.
Substitution: Substitution reactions involve replacing one functional group with another.
Major Products: The major products formed from these reactions are various cephalosporin antibiotics, such as cefotaxime and cefpodoxime proxetil .
Scientific Research Applications
7-Amino-cephalosporanic acid is widely used in scientific research and industrial applications. It serves as a key intermediate in the synthesis of semi-synthetic cephalosporins, which are used to treat a wide range of bacterial infections . In addition, it is used in the development of new antibiotics with improved pharmacological properties and antimicrobial activities .
Mechanism of Action
The mechanism of action of 7-Amino-cephalosporanic acid is related to its role as a precursor in the synthesis of cephalosporin antibiotics. These antibiotics inhibit bacterial growth by disrupting the synthesis of the peptidoglycan layer in bacterial cell walls. This is achieved by binding to penicillin-binding proteins, which are essential for cell wall synthesis .
Comparison with Similar Compounds
7-Amino-cephalosporanic acid is similar to other β-lactam antibiotics, such as penicillins and other cephalosporins. it is unique in its ability to serve as a versatile intermediate for the synthesis of a wide range of cephalosporin derivatives . Similar compounds include:
6-Aminopenicillanic acid: The core structure for penicillin antibiotics.
Cephalosporin C: The precursor from which 7-Amino-cephalosporanic acid is derived.
By understanding the properties and applications of 7-Amino-cephalosporanic acid, researchers can continue to develop new and effective antibiotics to combat bacterial infections.
Properties
IUPAC Name |
2-bromo-1-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERAGXKMOXUWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333733 | |
Record name | 2-Bromo-3-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104540-42-3 | |
Record name | 2-Bromo-3-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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